

An In-depth Technical Guide to Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-amino-3-phenylpropanoate hydrochloride
Cat. No.:	B113197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 3-amino-3-phenylpropanoate hydrochloride**, a key chemical intermediate with significant applications in pharmaceutical synthesis and drug discovery. This document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block in the development of novel therapeutics.

Core Compound Identification

Methyl 3-amino-3-phenylpropanoate hydrochloride is a salt of the methyl ester of 3-amino-3-phenylpropanoic acid. It is crucial to distinguish between the racemic mixture and its stereoisomers, as they may have different applications and biological relevance.

Compound Name	CAS Number
methyl 3-amino-3-phenylpropanoate hydrochloride (racemic)	88831-43-0
(S)-methyl 3-amino-3-phenylpropanoate hydrochloride	144494-72-4[1]
methyl 3-amino-3-phenylpropanoate (free base)	14898-52-3

Physicochemical Properties

A summary of the key physicochemical properties for both the hydrochloride salt and the free base is presented below. These properties are essential for handling, formulation, and synthesis planning.

Table 1: Physicochemical Data for **Methyl 3-Amino-3-phenylpropanoate Hydrochloride**

Property	Value	Reference
Molecular Formula	$C_{10}H_{14}ClNO_2$	[1]
Molecular Weight	215.68 g/mol	
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[2]

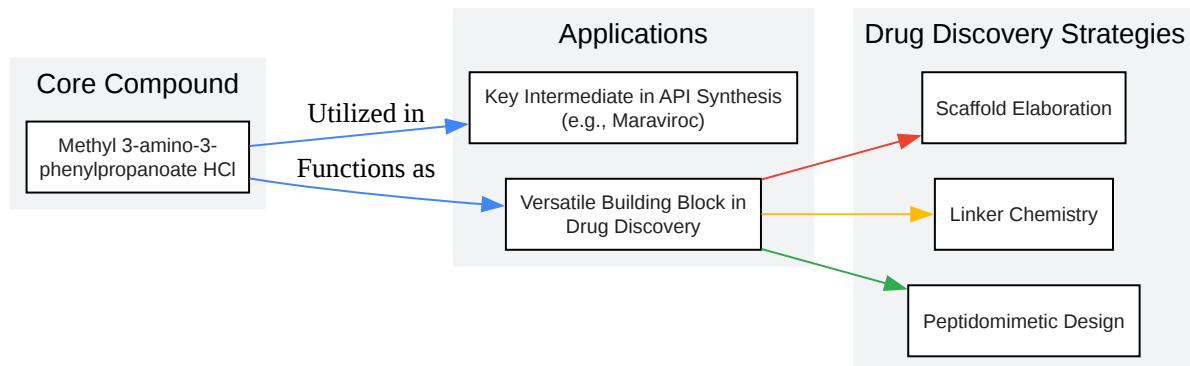
Table 2: Physicochemical Data for Methyl 3-Amino-3-phenylpropanoate (Free Base)

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[3]
Molecular Weight	179.22 g/mol	[3]
Appearance	Pale Yellow Low Melting Solid	[2]
Melting Point	148-149 °C	[4]
Boiling Point	283 °C at 760 mmHg	[4]
Density	1.098 g/cm ³	[4]
pKa	7.68 ± 0.10 (Predicted)	[4]
Storage Temperature	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[4]

Applications in Drug Discovery and Development

Methyl 3-amino-3-phenylpropanoate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, containing both a primary amine and a methyl ester, allows for its incorporation into a wide array of molecular scaffolds.

[5]


One of its most notable applications is as a key intermediate in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV.[6] The high purity of this intermediate is critical for ensuring the efficiency of subsequent reaction steps and the overall quality of the final active pharmaceutical ingredient.[6]

Beyond its role in the synthesis of established drugs, this compound is a versatile tool in early-stage drug discovery for:[5]

- Scaffold Elaboration: The primary amine provides a reactive site for amide bond formation, enabling the attachment of various functional groups.
- Linker Chemistry: The propanoate backbone can function as a flexible linker to connect two or more pharmacophores.

- Peptidomimetic Design: As a β -amino acid ester, it can be incorporated into peptide sequences to create peptidomimetics with enhanced metabolic stability.

Role of Methyl 3-amino-3-phenylpropanoate HCl in Drug Discovery

[Click to download full resolution via product page](#)

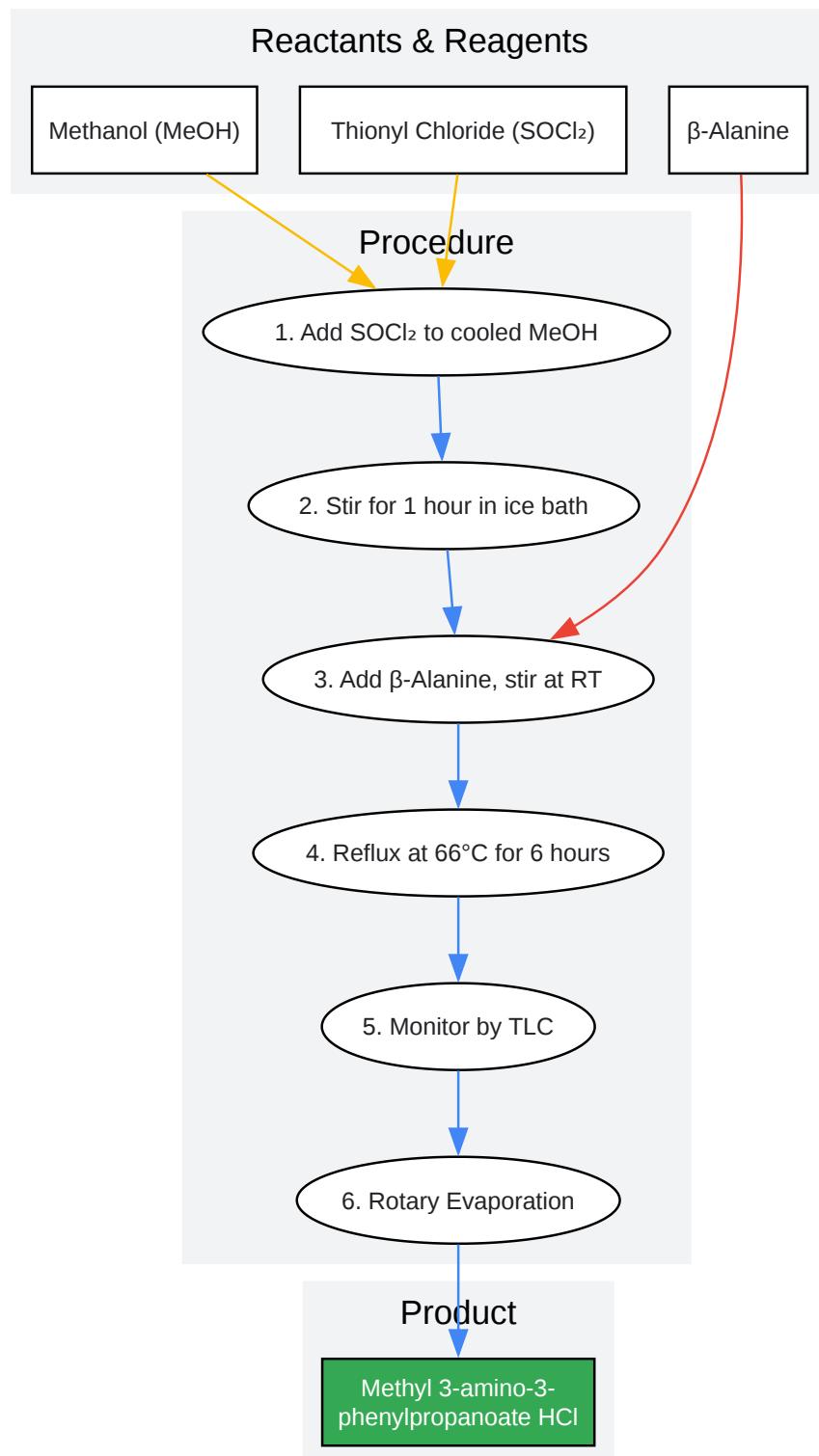
Logical relationship of the compound's applications.

Experimental Protocols

Synthesis of Methyl 3-amino-3-phenylpropanoate Hydrochloride from β -Alanine

This protocol describes a common laboratory-scale synthesis of **methyl 3-amino-3-phenylpropanoate hydrochloride** from β -alanine via an esterification reaction using thionyl chloride in methanol.^[7]

Materials:


- β -Alanine
- Methanol (MeOH)
- Thionyl chloride (SOCl_2)
- Sodium hydroxide (NaOH) solution (for exhaust trap)

- Round-bottom flask (100 mL)
- Constant pressure dropping funnel with a drying tube
- Magnetic stirrer and stir bar
- Heating mantle with a reflux condenser
- Ice bath
- Rotary evaporator
- Thin-layer chromatography (TLC) plates
- 2% Ninhydrin in ethanol solution (for TLC visualization)

Procedure:

- To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases.
- Stir the mixture for 1 hour in the ice bath.
- Add 8 mmol of β -alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.
- Heat the reaction mixture to reflux at 66°C for 6 hours.
- Monitor the reaction progress by TLC until the starting material (β -alanine) disappears. A 2% solution of ninhydrin in ethanol can be used as a staining agent to visualize the amino acid.
- Once the reaction is complete, remove the solvent by rotary evaporation to obtain methyl 3-aminopropanoate hydrochloride as a solid.

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis workflow for the target compound.

Safety and Handling

Methyl 3-amino-3-phenylpropanoate hydrochloride is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

Methyl 3-amino-3-phenylpropanoate hydrochloride is a valuable and versatile chemical entity for the pharmaceutical and life sciences industries. Its established role as a key intermediate in the synthesis of important drugs like Maraviroc, coupled with its potential as a flexible building block in drug discovery, underscores its significance. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-Amino-3-phenylpropanoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113197#methyl-3-amino-3-phenylpropanoate-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com